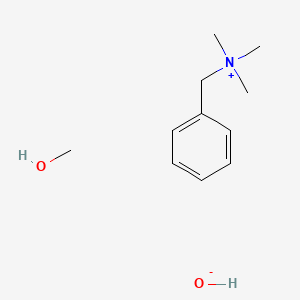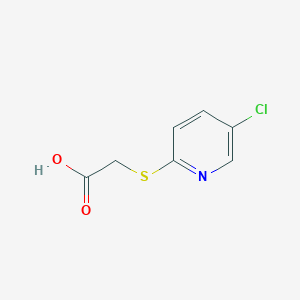
4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one is an organic compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. The presence of a benzyloxy group at the 7th position and a bromine atom at the 4th position makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one can be achieved through several synthetic routes. One common method involves the bromination of 7-(Benzyloxy)-2,3-dihydroinden-1-one. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indenones with various functional groups.
Aplicaciones Científicas De Investigación
4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and bromine atom play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
7-(Benzyloxy)-2,3-dihydroinden-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2,3-dihydroinden-1-one: Lacks the benzyloxy group, which may reduce its binding affinity to certain molecular targets.
7-(Benzyloxy)-4-chloro-2,3-dihydroinden-1-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
The presence of both the benzyloxy group and the bromine atom in 4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one makes it unique compared to other similar compounds. This combination of functional groups enhances its reactivity and potential for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C16H13BrO2 |
|---|---|
Peso molecular |
317.18 g/mol |
Nombre IUPAC |
4-bromo-7-phenylmethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H13BrO2/c17-13-7-9-15(16-12(13)6-8-14(16)18)19-10-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10H2 |
Clave InChI |
XLWGVTALTGTKBI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C(C=CC(=C21)Br)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7'-bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B8582544.png)






![4-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8582644.png)



